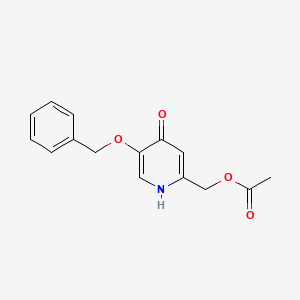
(5-(Benzyloxy)-4-oxo-1,4-dihydropyridin-2-yl)methyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-(Benzyloxy)-4-oxo-1,4-dihydropyridin-2-yl)methyl acetate is a chemical compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a benzyloxy group, an oxo group, and a methyl acetate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Benzyloxy)-4-oxo-1,4-dihydropyridin-2-yl)methyl acetate typically involves multi-step organic reactions. One common method involves the condensation of a benzyloxy-substituted aldehyde with an appropriate amine to form an intermediate, which is then cyclized to form the pyridine ring. The final step involves the acetylation of the hydroxyl group to form the acetate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
(5-(Benzyloxy)-4-oxo-1,4-dihydropyridin-2-yl)methyl acetate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The oxo group can be reduced to form a hydroxyl group.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the acetate group.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of hydroxyl-substituted pyridine derivatives.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (5-(Benzyloxy)-4-oxo-1,4-dihydropyridin-2-yl)methyl acetate is used as an intermediate in the synthesis of more complex heterocyclic compounds. It serves as a building block for the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. They may act as inhibitors of specific enzymes or receptors, contributing to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its unique structure allows for the modification of physical and chemical properties of materials.
Mecanismo De Acción
The mechanism of action of (5-(Benzyloxy)-4-oxo-1,4-dihydropyridin-2-yl)methyl acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The benzyloxy group can enhance binding affinity to target proteins, while the oxo and acetate groups can influence the compound’s reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
- (5-(Benzyloxy)-4-oxo-1,4-dihydropyridin-2-yl)methyl benzoate
- (5-(Benzyloxy)-4-oxo-1,4-dihydropyridin-2-yl)methyl propionate
- (5-(Benzyloxy)-4-oxo-1,4-dihydropyridin-2-yl)methyl butyrate
Uniqueness
(5-(Benzyloxy)-4-oxo-1,4-dihydropyridin-2-yl)methyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzyloxy group enhances its potential for biological activity, while the acetate group provides a reactive site for further chemical modifications.
Propiedades
Fórmula molecular |
C15H15NO4 |
|---|---|
Peso molecular |
273.28 g/mol |
Nombre IUPAC |
(4-oxo-5-phenylmethoxy-1H-pyridin-2-yl)methyl acetate |
InChI |
InChI=1S/C15H15NO4/c1-11(17)19-10-13-7-14(18)15(8-16-13)20-9-12-5-3-2-4-6-12/h2-8H,9-10H2,1H3,(H,16,18) |
Clave InChI |
ADRUEMXRAMEBBD-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCC1=CC(=O)C(=CN1)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-1-[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]propan-2-amine](/img/structure/B13901043.png)


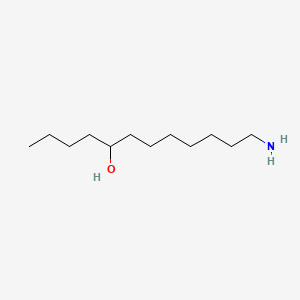
![Diethyl {[(4-bromo-3-fluorophenyl)amino]methylene}malonate](/img/structure/B13901065.png)

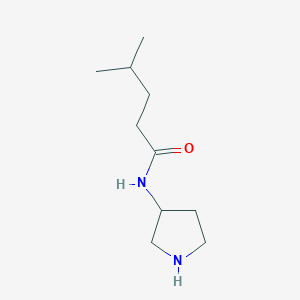
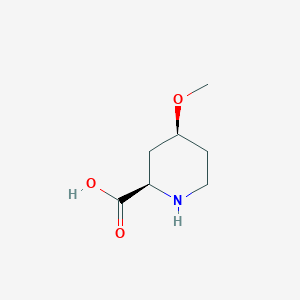
![4-tert-butyl-2-[[(1R,2R)-2-[(5-tert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol;cobalt;tetrafluoroborate](/img/structure/B13901089.png)
![tetrasodium;[[[(2R,3S,4R,5R)-5-(4-acetamido-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B13901091.png)
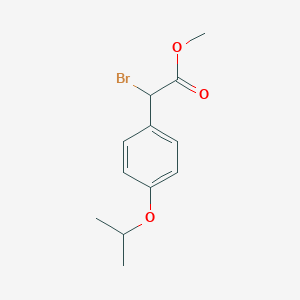
![5-[4-(1,3-oxazol-5-yl)anilino]-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13901097.png)


